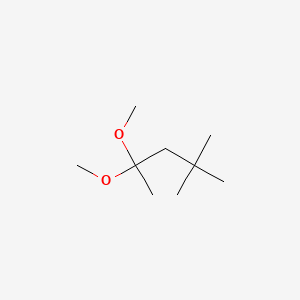
sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is a compound that has been studied for its potential use in a variety of scientific and medical applications. In
作用機序
The exact mechanism of action of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate is not yet fully understood. However, it is believed to act by inhibiting the formation of harmful compounds, such as reactive oxygen species and nitric oxide, which can cause tissue damage. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been shown to reduce the levels of certain inflammatory markers, such as tumor necrosis factor alpha and interleukin-6, in the blood.
実験室実験の利点と制限
The use of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate in laboratory experiments has a number of advantages and limitations. On the one hand, it is relatively easy to synthesize and has been shown to have a variety of biological effects. On the other hand, it can be difficult to obtain in large quantities and its effects can vary depending on the experimental conditions.
将来の方向性
There are a number of potential future directions for the study of sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate. These include further studies into its mechanism of action, its potential use in drug development, and its potential use in the development of materials for medical implants. Additionally, further research into its potential use in the treatment of various diseases, such as cancer and inflammatory conditions, is warranted. Finally, further studies into its potential toxicity and its effects on human health are needed.
合成法
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate can be synthesized using a two-step process. The first step involves the condensation of 3-methyl-4-(4-nitrophenyl)-1H-pyrazol-5-ol with pyridine-2-carboxaldehyde in aqueous methanol to form the desired compound. The second step involves the addition of sodium hydroxide to the reaction mixture to form the sodium salt of the compound.
科学的研究の応用
Sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate has been studied for its potential use in a variety of scientific and medical applications. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for use in drug development. Additionally, it has been studied for its potential use in the development of materials for use in medical implants, such as stents and artificial joints.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate involves the reaction of 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol with sodium hydroxide.", "Starting Materials": [ "3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol in a suitable solvent.", "Add sodium hydroxide to the solution and stir for a specific time period.", "Filter the resulting mixture and wash the solid with water.", "Dry the solid to obtain sodium 3-methyl-4-(4-nitrophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-olate." ] } | |
CAS番号 |
2551115-25-2 |
分子式 |
C15H11N4NaO3 |
分子量 |
318.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



